(4-Chloro-2-fluoropyridin-3-yl)methanol
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Overview
Description
(4-Chloro-2-fluoropyridin-3-yl)methanol is an organic compound with the molecular formula C6H5ClFNO It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (4-Chloro-2-fluoropyridin-3-yl)methanol involves the reduction of 4-chloro-2-fluoronicotinaldehyde. The reaction is typically carried out in methanol at low temperatures (0°C) using sodium borohydride as the reducing agent. The reaction is monitored using thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) to ensure completion. After the reaction, the mixture is quenched with acetone and evaporated to dryness .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-fluoropyridin-3-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Chloro-2-fluoronicotinaldehyde or 4-chloro-2-fluoronicotinic acid.
Reduction: 4-Chloro-2-fluoropyridin-3-ylamine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chloro-2-fluoropyridin-3-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings.
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying biological processes.
Mechanism of Action
The mechanism of action of (4-Chloro-2-fluoropyridin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary depending on the specific compound it is used to synthesize.
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-3-fluoropyridin-4-yl)methanol: This compound has a similar structure but with different positions of the chlorine and fluorine atoms.
(4-Chloro-3-fluoropyridin-2-yl)methanol: Another isomer with the chlorine and fluorine atoms in different positions.
Uniqueness
(4-Chloro-2-fluoropyridin-3-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and the types of compounds it can be used to synthesize. This unique substitution pattern can lead to different biological activities and material properties compared to its isomers.
Properties
Molecular Formula |
C6H5ClFNO |
---|---|
Molecular Weight |
161.56 g/mol |
IUPAC Name |
(4-chloro-2-fluoropyridin-3-yl)methanol |
InChI |
InChI=1S/C6H5ClFNO/c7-5-1-2-9-6(8)4(5)3-10/h1-2,10H,3H2 |
InChI Key |
KYQRTLHNPYIBTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)CO)F |
Origin of Product |
United States |
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